molecular formula C47H79NO20 B12058495 Amphotericin B (trihydrate)

Amphotericin B (trihydrate)

Cat. No.: B12058495
M. Wt: 978.1 g/mol
InChI Key: QEWGLCMWTBNETQ-KCPNHEJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amphotericin B (trihydrate) is a polyene antifungal medication primarily used to treat serious fungal infections and leishmaniasis. It is derived from the bacterium Streptomyces nodosus and is known for its broad-spectrum antifungal activity. Amphotericin B (trihydrate) works by binding to ergosterol, a key component of fungal cell membranes, leading to cell membrane disruption and ultimately fungal cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amphotericin B (trihydrate) is typically synthesized through a complex fermentation process involving the bacterium Streptomyces nodosus. The fermentation broth is extracted and purified to isolate Amphotericin B. The compound is then crystallized to obtain the trihydrate form .

Industrial Production Methods

Industrial production of Amphotericin B (trihydrate) involves large-scale fermentation using optimized strains of Streptomyces nodosus. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the broth undergoes multiple extraction and purification steps, including solvent extraction, precipitation, and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Amphotericin B (trihydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Amphotericin B with modified antifungal properties. These derivatives are often studied for their potential therapeutic benefits and reduced toxicity .

Scientific Research Applications

Amphotericin B (trihydrate) has a wide range of scientific research applications:

Mechanism of Action

Amphotericin B (trihydrate) exerts its antifungal effects by binding to ergosterol, a crucial component of fungal cell membranes. This binding disrupts the membrane’s integrity, forming pores that lead to the leakage of essential intracellular components, ultimately causing fungal cell death. The primary molecular target is ergosterol, and the pathway involves membrane disruption and ion leakage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amphotericin B (trihydrate) is unique due to its broad-spectrum antifungal activity and its ability to treat systemic infections. Unlike Nystatin and Natamycin, which are used for topical applications and food preservation, respectively, Amphotericin B is effective against a wide range of systemic fungal infections, making it a critical drug in clinical settings .

Properties

Molecular Formula

C47H79NO20

Molecular Weight

978.1 g/mol

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;trihydrate

InChI

InChI=1S/C47H73NO17.3H2O/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;;;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);3*1H2/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;;;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;;;/m0.../s1

InChI Key

QEWGLCMWTBNETQ-KCPNHEJKSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.O.O.O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.O.O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.